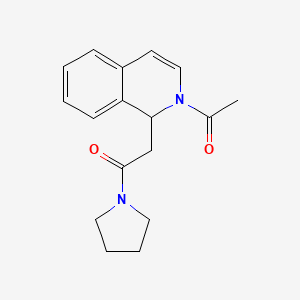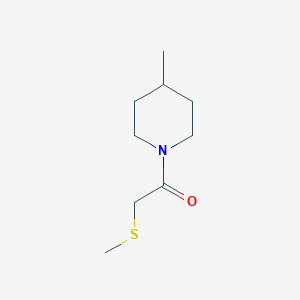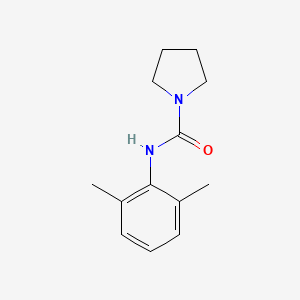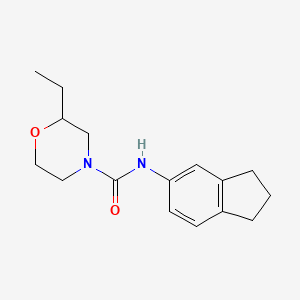
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as ACP-105 and belongs to the class of nonsteroidal selective androgen receptor modulators (SARMs). ACP-105 has been shown to selectively bind to androgen receptors in the body, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
ACP-105 selectively binds to androgen receptors in the body, which leads to the activation of specific genes involved in muscle and bone growth. This mechanism of action is similar to that of traditional androgen therapy, but ACP-105 has the advantage of selectively targeting androgen receptors in specific tissues, which may reduce the risk of side effects.
Biochemical and Physiological Effects:
ACP-105 has been shown to increase muscle mass and bone density in animal models, which suggests that it may have similar effects in humans. ACP-105 has also been shown to improve physical performance in animal models, which may have implications for athletes and military personnel.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ACP-105 in lab experiments is its specificity for androgen receptors, which allows researchers to study the effects of androgens in specific tissues without affecting other tissues. However, the synthesis of ACP-105 is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on ACP-105. One area of research is the development of ACP-105 analogs with improved pharmacokinetic properties. Another area of research is the investigation of ACP-105 in combination with other therapies for the treatment of muscle wasting, osteoporosis, and prostate cancer. Additionally, further research is needed to determine the long-term safety and efficacy of ACP-105 in humans.
Méthodes De Synthèse
The synthesis of ACP-105 involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-chloroethylamine hydrochloride to form 2-(4-chloro-2-methylphenoxy)ethylamine. This compound is then reacted with 2-azetidinone to form 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one. The synthesis of ACP-105 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
ACP-105 has been studied extensively for its potential therapeutic applications in various diseases. One of the main areas of research is the treatment of muscle wasting and osteoporosis. ACP-105 has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the treatment of these conditions in humans.
Another area of research is the treatment of prostate cancer. ACP-105 has been shown to selectively bind to androgen receptors in prostate cancer cells, which may inhibit the growth of these cells. This makes ACP-105 a potential therapy for prostate cancer patients who are resistant to traditional androgen deprivation therapy.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-8-11(14)4-5-12(9)17-10(2)13(16)15-6-3-7-15/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQNZPHDCBVVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)

![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)

![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)






![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)